[(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride
Description
Molecular Formula: C₈H₁₆ClNO Molecular Weight: 177.68 g/mol CAS Number: EN300-64764 Structural Features: This bicyclic compound consists of a fused cyclopentane-pyrrolidine ring system with stereochemical specificity at positions 2S, 3aS, and 6aS. The methanol hydrochloride moiety enhances solubility in polar solvents, making it suitable for pharmaceutical applications, particularly in antihypertensive drug synthesis.
Properties
IUPAC Name |
[(2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-7-4-6-2-1-3-8(6)9-7;/h6-10H,1-5H2;1H/t6-,7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBZESIRGSZTEU-WQYNNSOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H](N[C@H]2C1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162679-02-9 | |
| Record name | [(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride typically involves the reduction of a precursor compound followed by a series of chemical reactions to introduce the methanol and hydrochloride groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
The compound exhibits reactivity typical of amines and alcohols:
Key Reactions
-
Alkylation/Acylation
-
The hydroxyl group (-OH) can undergo esterification or ether formation.
-
The amine (-NH) may participate in alkylation or acetylation, often facilitated by acidic conditions.
-
-
Reduction/Oxidation
-
Enzymatic Resolution
Mechanistic Insights
Hydrogenation Mechanism
The bicyclic framework forms via catalytic hydrogenation of cyclic ketones. For example, hydrogenation of 2-oxocyclopentyl derivatives under high pressure and temperature yields the octahydrocyclopenta[b]pyrrole core .
Enantio-Selective Synthesis
| Step | Method | Outcome |
|---|---|---|
| Hydrolysis | Alkaline serine endopeptidase | (2S)-enantiomer enrichment |
| Cyanate Treatment | Potassium cyanate at 60°C | Cyclization to bicyclic amine |
This approach ensures high diastereomeric excess (>90%) for pharmaceutical applications .
Analytical Characterization
Key Techniques
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules due to its reactive hydroxymethyl group .
Biology
- Biological Activity Studies : Research indicates that this compound interacts with specific enzymes and receptors, influencing cellular signaling pathways. It has shown promise as an inhibitor in cancer research by modulating protein functions .
Medicine
- Therapeutic Potential : Ongoing studies are investigating its potential as a precursor for drug development, particularly in targeting diseases related to cellular signaling and metabolic pathways .
Industry
- Production of Specialty Chemicals : The compound is utilized in the synthesis of various specialty chemicals and materials, demonstrating its industrial relevance .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| [(3aS,6aR)-hexahydrocyclopenta[b]pyrrol-3a(1H)-yl]methanol | Structure | Different stereochemistry affecting binding properties |
| Octahydrocyclopenta[c]pyrrole | Structure | Known for allosteric inhibition of SHP2 in cancer therapy |
| 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide | Structure | Exhibits anti-cancer properties through SHP2 inhibition |
These compounds share similar bicyclic structures but differ significantly in their functional groups and stereochemistry, which influence their biological activities and potential applications .
Case Studies
Several studies have documented the biological effects of [(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride:
- Cancer Research : Investigations have shown that derivatives of this compound can inhibit specific protein functions involved in cancer cell proliferation.
- Antimicrobial Activity : Related compounds have been synthesized and tested for antimicrobial properties, indicating a broader applicability in pharmacology .
Mechanism of Action
The mechanism of action of [(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Biological Activity
[(2S,3as,6as)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride is a compound of interest due to its structural characteristics and potential biological activities. This compound belongs to the class of pyrrole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₆ClNO
- Molecular Weight : 177.68 g/mol
- CAS Number : 162679-02-9
- Structure : The compound features a cyclopenta[b]pyrrole moiety, which contributes to its unique biological properties.
Anticancer Activity
Research has indicated that pyrrole derivatives exhibit significant anticancer properties. A study evaluated various pyrrole compounds for their cytotoxic effects against cancer cell lines. The results showed that certain derivatives, including those structurally related to this compound, demonstrated promising activity against HepG2 and EACC cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Pyrrole compounds have been recognized for their antimicrobial activities. In particular, the presence of the pyrrole ring has been linked to enhanced antibacterial effects against a range of pathogens. Studies have shown that derivatives similar to this compound can inhibit bacterial growth and biofilm formation, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrole derivatives have been explored in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro and demonstrate anti-inflammatory effects in vivo. These findings suggest that this compound may also possess similar anti-inflammatory capabilities .
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and other pro-apoptotic factors.
- Antioxidant Activity : Some studies suggest that pyrrole derivatives can scavenge free radicals, thereby reducing oxidative stress and cellular damage.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and tumor progression, such as cyclooxygenase (COX) enzymes.
Case Studies
Comparison with Similar Compounds
Ramipril-Related Compounds
- Ramipril Related Compound A Molecular Formula: C₂₂H₃₀N₂O₅ Molecular Weight: 402.48 g/mol Key Differences: Contains a methoxycarbonyl-3-phenylpropyl substituent and a carboxylic acid group, increasing molecular complexity and lipophilicity compared to the simpler methanol hydrochloride derivative. This structural variation impacts pharmacokinetics, particularly absorption and metabolism.
Ramipril Related Compound B
Molecular Formula : C₂₄H₃₄N₂O₅
Molecular Weight : 430.54 g/mol
Key Differences : Features an additional methylethoxycarbonyl group, further enhancing steric hindrance and altering receptor-binding affinity.
Octahydrocyclopenta[b]pyrrole Derivatives
- (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Phenylmethyl Ester Hydrochloride Molecular Formula: C₁₅H₂₀ClNO₂ Molecular Weight: 281.78 g/mol Key Differences: The phenylmethyl ester group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility. This contrasts with the methanol hydrochloride derivative, which prioritizes solubility for intravenous formulations.
- (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Hydrochloride Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 191.66 g/mol Key Differences: Lacks the methanol group, resulting in reduced hydrogen-bonding capacity and altered pharmacokinetic profiles. This compound is primarily used as a synthetic intermediate rather than a therapeutic agent.
Racemic and Stereoisomeric Variants
- (±)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Hydrochloride Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 191.66 g/mol Key Differences: The racemic mixture (non-stereospecific) exhibits lower biological activity compared to the enantiomerically pure (2S,3aS,6aS)-configured compounds, highlighting the importance of stereochemistry in drug efficacy.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| [(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrol-2-yl]methanol HCl | EN300-64764 | C₈H₁₆ClNO | 177.68 | Bicyclic core, methanol hydrochloride |
| Ramipril Related Compound A | - | C₂₂H₃₀N₂O₅ | 402.48 | Methoxycarbonyl-phenylpropyl substituent |
| Ramipril Related Compound B | - | C₂₄H₃₄N₂O₅ | 430.54 | Methylethoxycarbonyl-phenylpropyl substituent |
| Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Phenylmethyl Ester HCl | 87269-87-2 | C₁₅H₂₀ClNO₂ | 281.78 | Phenylmethyl ester group |
| (±)-Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid HCl | 93779-30-7 | C₈H₁₄ClNO₂ | 191.66 | Racemic mixture, carboxylic acid |
Analytical and Pharmacological Insights
- Analytical Methods : Reverse-phase HPLC (RP-HPLC) and UV spectroscopy, as used for ramipril analysis (λmax = 208–247 nm), are applicable for quantifying the target compound and its analogs.
- Safety Profiles: Derivatives like the phenylmethyl ester exhibit hazards (H302: toxic if ingested; H315: skin irritation), necessitating stringent handling protocols compared to the methanol hydrochloride variant.
- Stereochemical Impact: The (2S,3aS,6aS) configuration in the target compound enhances binding to angiotensin-converting enzyme (ACE) receptors compared to racemic or non-stereospecific analogs.
Q & A
Q. What are the key physicochemical properties of [(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanol hydrochloride, and how can discrepancies in reported data be resolved?
Answer: Reported molecular weights and formulas vary across sources (e.g., C₈H₁₆ClNO, MW 177.68 vs. C₈H₁₄ClNO₂, MW 209.66 ). To resolve discrepancies:
- Use high-resolution mass spectrometry (HRMS) for precise molecular weight determination.
- Validate purity via HPLC with UV/ELSD detection and compare retention times against reference standards .
- Cross-reference crystallographic data (if available) to confirm stereochemistry and structural integrity .
Q. What synthetic routes are available for this compound, and how can reaction yields be optimized?
Answer: A common route involves hydrogenation of benzyl-protected intermediates (e.g., benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate) using 10% Pd/C under H₂, achieving yields up to 81% . Optimization strategies:
Q. How should this compound be stored to ensure stability in laboratory settings?
Answer:
- Store in airtight containers at 2–8°C to prevent hydrolysis of the methanol group .
- Protect from light using amber glassware to avoid photodegradation .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
Advanced Research Questions
Q. What analytical challenges arise in characterizing stereochemical purity, and how can they be addressed?
Answer: The compound’s fused bicyclic structure complicates chiral resolution. Methodological solutions:
- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and mobile phases containing 0.1% trifluoroacetic acid for baseline separation .
- Perform nuclear Overhauser effect (NOE) NMR experiments to confirm spatial arrangements of protons in the octahydrocyclopenta[b]pyrrole core .
- Compare experimental optical rotation values with literature data to validate enantiomeric excess .
Q. How do structural modifications at the methanol group impact biological activity in related compounds?
Answer: Derivatization of the methanol group (e.g., esterification or oxidation) alters pharmacokinetic properties:
- Esterification (e.g., benzyl esters) enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
- Oxidation to a carboxylic acid (as in Ramiprilat) increases angiotensin-converting enzyme (ACE) inhibition potency but reduces oral bioavailability .
- Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to ACE or other targets .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?
Answer: Discrepancies may arise in reaction mechanisms or regioselectivity. Approaches include:
- Density Functional Theory (DFT) simulations to model transition states and compare with experimental kinetic data .
- Isotopic labeling (e.g., ¹³C or ²H) to track reaction pathways during hydrogenation or hydrolysis .
- In situ IR spectroscopy to identify intermediate species during catalytic steps .
Data Contradiction Analysis
Q. How can conflicting reports about the compound’s solubility and stability be reconciled?
Answer:
Q. What causes variability in synthetic yields across studies, and how can reproducibility be improved?
Answer: Yield variability (e.g., 70–81% ) stems from:
- Catalyst batch differences : Use freshly activated Pd/C and pre-dry solvents to avoid deactivation.
- Ambient moisture : Conduct reactions under nitrogen with molecular sieves to exclude H₂O .
- Scale-up effects : Optimize stirring rate and heat transfer in larger batches using DoE (Design of Experiments).
Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with vibrational circular dichroism (VCD) for unambiguous configuration assignment .
- Impurity Profiling : Use LC-MS/MS to detect Ramipril-related impurities (e.g., dealkylated or oxidized byproducts) at <0.1% levels .
- Computational Modeling : Leverage molecular dynamics (MD) simulations to study conformational flexibility in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
